2,3-Dihydroxybutanoic acid (CAS 3413-97-6), also known as 4-deoxyerythronic or 4-deoxythreonic acid depending on its stereochemistry, is a highly functionalized C4 α,β-dihydroxy carboxylic acid [1]. In procurement and industrial research, it serves a dual role: it is an essential analytical standard for clinical metabolomics—particularly in profiling non-alcoholic steatohepatitis (NASH) and specific oncology models—and a specialized monomer for advanced biopolymer synthesis [2]. Featuring two adjacent chiral hydroxyl groups, it offers distinct physicochemical properties and reactivity profiles compared to standard mono-hydroxy acids, making it a critical target for stereospecific biocatalytic production from renewable biomass[3].
Substituting 2,3-dihydroxybutanoic acid with its linear isomer (3,4-dihydroxybutyric acid) or the more common 3-hydroxybutyric acid (3-HBA) fundamentally compromises both analytical and synthetic workflows [1]. In metabolomics, standard ketone bodies like 3-HBA lack the specific diagnostic sensitivity required to differentiate progressive NASH from simple steatosis, a distinction where 2,3-DHBA excels [2]. In polymer science, replacing 2,3-DHBA with 3-HBA removes the critical α-hydroxyl group at the C2 position; this omission prevents post-polymerization cross-linking and eliminates the ability to tune the hydrophilicity of polyhydroxyalkanoate (PHA) networks [3]. Consequently, buyers must procure the exact 2,3-dihydroxybutanoic acid standard to achieve high-resolution diagnostic calibration and functional bioplastic synthesis.
In untargeted serum metabolomics, 2,3-dihydroxybutanoic acid acts as a primary discriminator for liver disease progression. Quantitative analysis shows that serum levels of 2,3-DHBA increase 7.3-fold in patients with Non-Alcoholic Steatohepatitis (NASH) compared to controls, outperforming the standard ketone body 3-hydroxybutyric acid, which exhibits a lower 5.8-fold increase [1]. This differential accumulation makes 2,3-DHBA a superior target for diagnostic assay calibration.
| Evidence Dimension | Serum biomarker fold-increase (NASH vs. Control) |
| Target Compound Data | 7.3-fold increase in 2,3-DHBA |
| Comparator Or Baseline | 3-hydroxybutyric acid (5.8-fold increase) |
| Quantified Difference | 1.5-fold higher relative accumulation during NASH progression |
| Conditions | GC-MS untargeted metabolomics of patient serum |
Procurement of exact 2,3-DHBA standards is critical for developing accurate diagnostic assays that differentiate benign steatosis from progressive NASH.
When engineering biocatalytic pathways for value-added C4 chemicals, distinguishing between α-branched and linear isomers is a major analytical hurdle. Studies demonstrate that 2,3-dihydroxybutanoic acid and 3,4-dihydroxybutyric acid co-elute with identical masses in standard UPLC-MS systems [1]. However, utilizing GC-MS with proper derivatization allows for complete baseline resolution based on unique mass fragmentation patterns [1]. Procuring the exact 2,3-DHBA reference standard is therefore mandatory to calibrate GC-MS methods and accurately quantify isomer distribution.
| Evidence Dimension | Analytical resolution of C4 dihydroxy acid isomers |
| Target Compound Data | Distinct GC-MS retention time and fragmentation pattern |
| Comparator Or Baseline | 3,4-Dihydroxybutyric acid (co-elutes in UPLC-MS) |
| Quantified Difference | Complete baseline resolution achieved via GC-MS derivatization |
| Conditions | GC-MS vs UPLC-MS analysis of biocatalytic reaction mixtures |
Laboratories engineering biocatalytic pathways require the exact 2,3-DHBA standard to resolve and quantify product mixtures that cannot be differentiated by standard LC-MS.
As a monomer for polyhydroxyalkanoates (PHAs), 2,3-dihydroxybutanoic acid provides a critical structural advantage over the industry-standard 3-hydroxybutyric acid (3-HBA). The inclusion of an additional hydroxyl group at the C2 position doubles the number of reactive sites per monomer unit [1]. While 3-HBA yields strictly linear, hydrophobic thermoplastic polyesters, the C2 hydroxyl in 2,3-DHBA enables extensive post-polymerization cross-linking and precise tuning of the polymer's hydrophilicity and degradation rate [1].
| Evidence Dimension | Reactive hydroxyl sites for post-polymerization modification |
| Target Compound Data | Two hydroxyl groups (C2, C3) enabling cross-linking |
| Comparator Or Baseline | 3-Hydroxybutyric acid (One hydroxyl group at C3) |
| Quantified Difference | 100% increase in available hydroxyl sites per monomer unit |
| Conditions | Polyhydroxyalkanoate (PHA) co-polymerization and functionalization |
Buyers developing advanced hydrogels or functionalized bioplastics must select 2,3-DHBA over 3-HBA to achieve the necessary cross-linking density and tunable hydrophilicity.
2,3-Dihydroxybutanoic acid is procured as a high-purity analytical standard to calibrate GC-MS and LC-MS instruments for clinical metabolomics. It is specifically utilized to quantify metabolic shifts in non-alcoholic steatohepatitis (NASH) and to serve as a putative oncometabolite biomarker in acute myeloid leukemia and IDH-mutant oncology models, where standard ketone bodies lack sufficient specificity [1].
In polymer science, 2,3-DHBA is utilized as a functionalized monomer in the synthesis of novel polyhydroxyalkanoates (PHAs). Its secondary hydroxyl group allows researchers to introduce cross-linking sites into the polymer backbone, facilitating the development of tunable hydrogels, biodegradable packaging, and functionalized biomaterials that cannot be synthesized using conventional 3-hydroxybutyric acid [2].
Industrial biotechnology laboratories procure 2,3-DHBA as a reference standard to validate the stereospecificity and yield of engineered microbial or cell-free pathways. It is essential for confirming the successful conversion of biomass or primary alcohols into α-branched C4 hydroxy acids, enabling accurate chromatographic differentiation from the linear 3,4-dihydroxybutyric acid byproduct[3].